molecular formula C7H8BrN B1281593 2-(Bromomethyl)-6-methylpyridine CAS No. 68470-59-7

2-(Bromomethyl)-6-methylpyridine

Cat. No. B1281593
CAS RN: 68470-59-7
M. Wt: 186.05 g/mol
InChI Key: WJFDCFHWFHCLIW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methylpyridine is a brominated pyridine derivative that serves as an important intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, which is a versatile functional group in various chemical reactions. The compound is related to other bromopyridines and pyridine derivatives that are frequently used in the synthesis of pharmaceuticals, ligands for metal complexation, and other fine chemicals.

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-6-methylpyridine and related compounds involves various strategies, including halogenation, cross-coupling reactions, and multicomponent chemistry. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation, oxidation, and bromination steps . Similarly, the synthesis of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine was carried out using 2,6-dibromo-4-amino pyridine, nucleophilic substitution, and diazotization-sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is often characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

Bromopyridine derivatives are reactive intermediates that can undergo various chemical transformations. The bromomethyl group, in particular, is a good leaving group that can be replaced by nucleophiles in substitution reactions. For instance, the synthesis of sulfur-containing amino and hydroxymethyl derivatives from bromomethyl-substituted pyridines was achieved through nucleophilic substitution reactions . Additionally, the bromomethyl group can be used to introduce other functional groups, such as carboxylic acids, amines, or esters, into the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-6-methylpyridine and its derivatives are influenced by the presence of the bromomethyl group and the pyridine ring. These compounds typically exhibit good solubility in common organic solvents and may have varying melting and boiling points depending on the substitution pattern on the pyridine ring. The bromine atom imparts reactivity towards nucleophilic substitution, making these compounds valuable in synthetic chemistry. The electronic properties of the pyridine ring, such as its ability to act as a ligand in metal complexation, are also significant .

Scientific Research Applications

Pharmaceutical and Chemical Intermediates

2-(Bromomethyl)-6-methylpyridine and its derivatives, such as 2-Amino-6-bromopyridine, are important intermediates in pharmaceutical and chemical industries. These compounds are utilized in various syntheses, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation processes. Their structures have been confirmed through techniques like IR and ^1H NMR spectroscopy (Xu Liang, 2010).

Ligands for Transition-Metal Ions

In supramolecular chemistry, N-heterocyclic compounds, including those derived from 2-(Bromomethyl)-6-methylpyridine, serve as chelating ligands for transition-metal ions. These ligands are synthesized through Stille-type cross-coupling procedures and are crucial for creating multifunctional compounds (M. Heller & U. Schubert, 2002).

Synthesis of Tridentate Ligands

The synthesis of tridentate ligands, based on bipyridine-6-carboxylic acid derivatives starting from 6-bromo-2-(bromomethyl)-6-methylpyridine, has been reported. These ligands are suitable for complexation of lanthanide(III) cations, demonstrating the compound's versatility in coordination chemistry (L. Charbonnière, N. Weibel, & R. Ziessel, 2001).

Flexible Polydendate Ligands

In the synthesis of flexible polydendate ligands, 2-(Bromomethyl)-6-methylpyridine is a key component. It is used in the preparation of asymmetric bipyridines for creating ligands that can bind to multiple sites, which are essential in the field of bioconjugation and materials science (L. Charbonnière, N. Weibel, & R. Ziessel, 2002).

Tetrakis(2-Pyridyl)Tin Compounds

2-(Bromomethyl)-6-methylpyridine reacts with tin tetrachloride to form Tetrakis(2-Pyridyl)Tin compounds, as confirmed by NMR spectroscopy and single-crystal X-ray diffraction studies. These compounds are significant in the development of new materials and catalysts (Martin Bette & D. Steinborn, 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes recommended handling and storage procedures.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have a different compound or more specific information, feel free to ask!


properties

IUPAC Name

2-(bromomethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDCFHWFHCLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501956
Record name 2-(Bromomethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-methylpyridine

CAS RN

68470-59-7
Record name 2-(Bromomethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methylpyridine
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Synthesis routes and methods I

Procedure details

To a flask containing a mixture of 15 ml of 48% hydrobromic acid and 11 ml of sulfuric acid was added 5 g of 6-methyl-2-pyridinemethanol dropwise under nitrogen. The mixture was heated to 90 C for 4 hours, and poured into 25 ml of water. After neutralization with sodium carbonate, the product was extracted with 100 ml ethyl acetate and washed with 30 ml of water. Following solvent removal, the product was purified by silica gel chromatography using 25% ethyl acetate in hexane, resulting in 6.3 g of a pink oil which solidified on storage at −5 C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(6-methyl-2-pyridinyl)methanol (ALDRICH, 300 mg, 2.436 mmol) were dissolved in 10 mL of anhydrous THF. Phosphorous tribromide (ALDRICH, 0.252 mL, 2.68 mmol) was added. Reaction mixture was stirred at room temperature overnight. Solvent was evaporated and residue was purified by silica column chromatography using hexane:EtOAc as eluents to give a white solid. This solid was partitioned between EtOAc and distilled water (basified with NH3 (32%, aqueous). Organic layer was dried with MgSO4 (anh). Solvent was evaporated to obtain the title compound (152 mg, 0.817 mmol, 33.5% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm: 7.68 (t, 1H), 7.33 (d, 1H), 7.17 (d, 1H), 4.62 (s, 2H), 2.44 (s, 3H). [ES+MS] m/z 186 (M).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.252 mL
Type
reactant
Reaction Step Two
Yield
33.5%

Synthesis routes and methods III

Procedure details

To an ice cooled a solution of (6-methylpyridin-2-yl)methanol (400 mg, 3.25 mmol) in dichloromethane (16 mL) under an atmosphere of dry nitrogen was added triphenylphosphine (1278 mg, 4.87 mmol) and carbon tetrabromide (1616 mg, 4.87 mmol). The mixture was stirred for 1 hour. The solvent was removed under reduced pressure and the residue was purified by chromatography on silica, eluting with 2-4% methanol in dichloromethane to give 2-(bromomethyl)-6-methylpyridine as an oil (402 mg).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1278 mg
Type
reactant
Reaction Step Two
Quantity
1616 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-6-methylpyridine
Reactant of Route 2
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2-(Bromomethyl)-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-6-methylpyridine
Reactant of Route 4
2-(Bromomethyl)-6-methylpyridine
Reactant of Route 5
2-(Bromomethyl)-6-methylpyridine

Citations

For This Compound
57
Citations
S Kasuga, T Taguchi - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… These reports prompted us to treat analogously 2—bromomethyl—6~methylpyridine 1—oxide (X), 6—methy1—2— pyridinemethanethiol 1—oxide (XI) and 2—ethy1thiomethy1—6—…
Number of citations: 19 www.jstage.jst.go.jp
GY Kim, SK Park, DH Lee, G Park - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… of imidazole (0.36 g, 6.0 mmol), 2-bromomethyl-6-methylpyridine (1.11 g, 6.0 mmol) and … 2 )Im, (0.52 g, 3.0 mmol) and 2-bromomethyl-6-methylpyridine (0.56 g, 3.0 mmol) in toluene (50 …
Number of citations: 3 scripts.iucr.org
W Baker, KM Buggle, JFW McOmie… - Journal of the Chemical …, 1958 - pubs.rsc.org
… The hydroxymethyl compound yielded 2-bromomethyl-6methylpyridine (IX) when treated with hydrobromic acid, and with thionyl chloride it gave 2-chloromethyl-6-methylpyridine , …
Number of citations: 103 pubs.rsc.org
J Zhang, M Gandelman, D Herrman, G Leitus… - Inorganica chimica …, 2006 - Elsevier
… The pink-red oily residue contained the crude 2-bromomethyl-6-methylpyridine which was … NBS in tetrachloromethane resulted in the formation of 2-bromomethyl-6-methylpyridine, in …
Number of citations: 92 www.sciencedirect.com
PB Tsitovich, TY Tittiris, JM Cox, JB Benedict… - Dalton …, 2018 - pubs.rsc.org
… derivative 1 was alkylated with 2-bromomethyl-6-methylpyridine followed by the removal of … , and final alkylation with 2-bromomethyl-6-methylpyridine. This approach allows for the …
Number of citations: 35 pubs.rsc.org
EB Sanders, HV Secor, JI Seeman - The Journal of Organic …, 1978 - ACS Publications
… Synthesis of 2,6-dimethylnicotine (38) was carried out by the same procedure starting with 2-bromomethyl-6-methylpyridine (35b) (Scheme IX). In this case, a significant amount (~20%) …
Number of citations: 32 pubs.acs.org
EL Ingalls, GA Holtzen, W Kaminsky… - Journal of Organometallic …, 2017 - Elsevier
A new class of chiral Pd(II) complexes bearing a rigid, bidentate C,N-ligand are synthesized and characterized. The ligands are obtained in good yield via a simple five-step synthetic …
Number of citations: 9 www.sciencedirect.com
WL Lee, TW Hsu, WC Hung, JM Fang - Dalton Transactions, 2019 - pubs.rsc.org
… By a similar procedure, alkylation of m-silyloxyaniline with 2-bromomethyl-6-methylpyridine (3b) afforded 4b, which underwent Pechmann condensation with ethyl acetoacetate to give …
Number of citations: 5 pubs.rsc.org
PMM Shelton, SM Grosslight, BJ Mulligan, HV Spargo… - Tetrahedron, 2020 - Elsevier
The guaipyridine alkaloids cananodine, rupestine D and rupestine G were synthesized in six steps or less from readily available 3-(allyloxy)-2-(bromomethyl)-6-methylpyridine. Key …
Number of citations: 7 www.sciencedirect.com
MF Mohamed, RS Brown - The Journal of Organic Chemistry, 2010 - ACS Publications
… To a suspension of 2-bromomethyl-6-methylpyridine (26) (3.6 g, 19.3 mmol) in 20 mL of water was added m-xylylenediamine (0.54 mL, 0.57 g, 4.2 mmol) followed by solid NaOH (2.0 g, …
Number of citations: 34 pubs.acs.org

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